molecular formula C9H13Cl2N3 B8090507 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride)

2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride)

Cat. No.: B8090507
M. Wt: 234.12 g/mol
InChI Key: FMCFATCZUACZQS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) is an organic compound with the chemical formula C9H12ClN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its applications in pharmaceutical research, particularly as an intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) typically involves the nitration of 2,3-dimethylindazole followed by reduction to introduce the amino group. The process can be summarized as follows:

    Nitration: 2,3-Dimethylindazole is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,3-dimethyl-6-nitroindazole.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2,3-dimethyl-6-aminoindazole.

    Formation of Dihydrochloride Salt: The final step involves the treatment of 2,3-dimethyl-6-aminoindazole with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2,3-Dimethyl-6-nitrosoindazole, 2,3-Dimethyl-6-nitroindazole.

    Reduction: 2,3-Dimethyl-6-hydrazinoindazole.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active indazole derivatives.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its stable indazole core.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) largely depends on its application. In medicinal chemistry, it acts as a precursor to compounds that inhibit specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

    2-Methyl-6-amino-2H-indazole: Lacks the additional methyl group at the 3-position.

    2,3-Dimethyl-7-amino-2H-indazole: Amino group is positioned at the 7-position instead of the 6-position.

    2,3-Dimethyl-6-nitro-2H-indazole: Contains a nitro group instead of an amino group.

Uniqueness: 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl groups and the amino group at specific positions on the indazole ring enhances its utility in synthesizing targeted pharmaceutical agents.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2,3-dimethylindazol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;;/h3-5H,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCFATCZUACZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446590-67-4
Record name 2,3-Dimethyl-6-amino-2H-indazole dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9GNX2E8MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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